bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate
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Overview
Description
Bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate: is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes imine groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate typically involves the following steps:
Condensation Reaction: The primary step involves the condensation of 2-methylbenzaldehyde with 4-aminobenzene-1,4-dicarboxylate under acidic or basic conditions to form the Schiff base.
Esterification: The resulting Schiff base is then subjected to esterification reactions to introduce the ester functionalities.
The reaction conditions often include:
Solvents: Common solvents used include ethanol, methanol, or dichloromethane.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide, are used to facilitate the condensation reaction.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oxides.
Reduction: Reduction of the imine groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the imine groups.
Reduction: Amines derived from the reduction of imine groups.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its imine and ester functionalities. These interactions can lead to:
Coordination with Metal Ions: The compound can form stable complexes with metal ions, which can exhibit unique catalytic and electronic properties.
Binding to Biological Macromolecules: The imine groups can interact with proteins and nucleic acids, potentially leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methyl-2-((E)-((4-((E)-1-(benzyloxyimino)ethyl)phenyl)imino)methyl)phenolato)copper(II)
- Bis(4-methyl-2-((E)-((4-((E)-1-(ethoxyimino)ethyl)phenyl)imino)methyl)phenolato)copper(II)
Uniqueness
Bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate is unique due to its specific combination of imine and ester functionalities, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C36H28N2O4 |
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Molecular Weight |
552.6 g/mol |
IUPAC Name |
bis[4-[(2-methylphenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H28N2O4/c1-25-7-3-5-9-33(25)37-23-27-11-19-31(20-12-27)41-35(39)29-15-17-30(18-16-29)36(40)42-32-21-13-28(14-22-32)24-38-34-10-6-4-8-26(34)2/h3-24H,1-2H3 |
InChI Key |
NEGABCWZLOZTEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5C |
Origin of Product |
United States |
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